
5-Ethoxy-5-iodo-1,3-cyclohexadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-5-iodo-1,3-cyclohexadiene is an organic compound that belongs to the class of cyclohexadienes. This compound is characterized by the presence of an ethoxy group and an iodine atom attached to the 5th carbon of the cyclohexadiene ring. Cyclohexadienes are known for their unique chemical properties and reactivity, making them valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-5-iodo-1,3-cyclohexadiene can be achieved through several methods. One common approach involves the iodination of 5-ethoxy-1,3-cyclohexadiene. This can be done using iodine (I₂) in the presence of a suitable oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl). The reaction typically takes place under mild conditions, with the temperature maintained around room temperature to avoid any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethoxy-5-iodo-1,3-cyclohexadiene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 5-ethoxy-1,3-cyclohexadiene.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products Formed
Substitution Reactions: Products include 5-azido-5-ethoxy-1,3-cyclohexadiene or 5-cyano-5-ethoxy-1,3-cyclohexadiene.
Oxidation Reactions: Products include 5-ethoxy-1,3-cyclohexadiene epoxide.
Reduction Reactions: Products include 5-ethoxy-1,3-cyclohexadiene.
Aplicaciones Científicas De Investigación
5-Ethoxy-5-iodo-1,3-cyclohexadiene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in cycloaddition reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-5-iodo-1,3-cyclohexadiene involves its interaction with molecular targets through its functional groups. The ethoxy group and iodine atom can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules or other chemical species, resulting in the desired effects. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethoxy-1,3-cyclohexadiene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-1,3-cyclohexadiene: Lacks the ethoxy group, affecting its solubility and reactivity.
1,3-Cyclohexadiene: Lacks both the ethoxy and iodine groups, making it less versatile in chemical reactions.
Uniqueness
5-Ethoxy-5-iodo-1,3-cyclohexadiene is unique due to the presence of both the ethoxy group and iodine atom, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
1184919-51-4 |
|---|---|
Fórmula molecular |
C8H11IO |
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
5-ethoxy-5-iodocyclohexa-1,3-diene |
InChI |
InChI=1S/C8H11IO/c1-2-10-8(9)6-4-3-5-7-8/h3-6H,2,7H2,1H3 |
Clave InChI |
DTBIECNAKXMKQL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CC=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


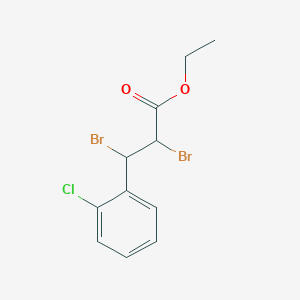
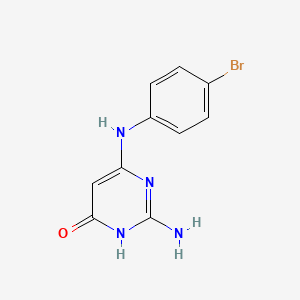
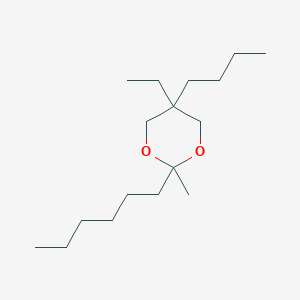
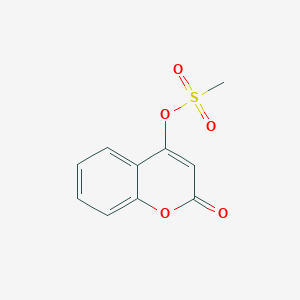
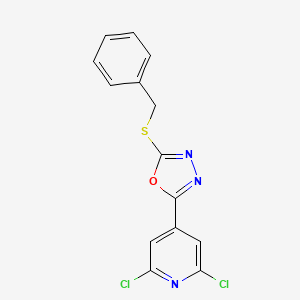

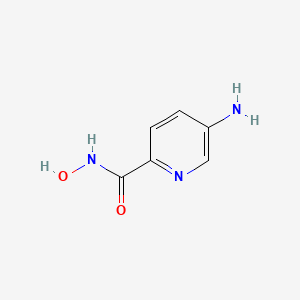
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
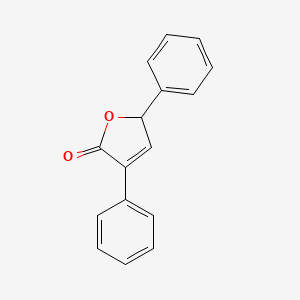
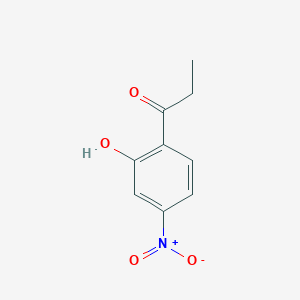

![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
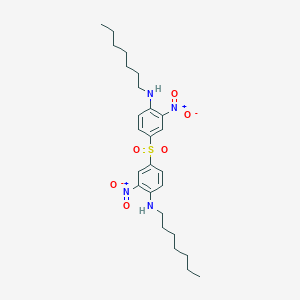
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
